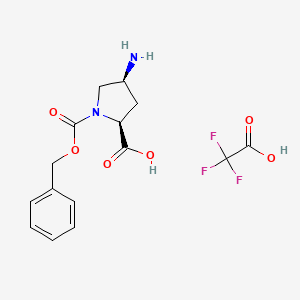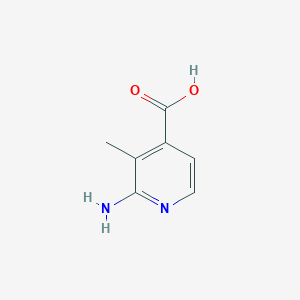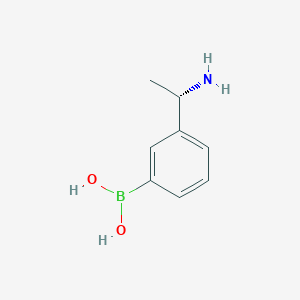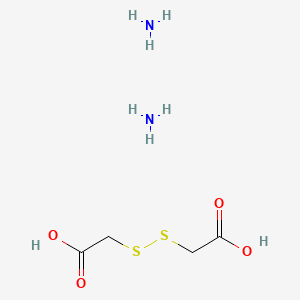
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is an organic compound with the molecular formula C15H7NO2 It is a derivative of anthracene, characterized by the presence of two ketone groups at the 9 and 10 positions and a nitrile group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene-2-carbonitrile using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can also be employed to achieve selective oxidation with minimal by-products. The choice of catalyst and reaction conditions is optimized to maximize the yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or completely reduce the compound to anthracene derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.
Reduction: Alcohols, anthracene derivatives.
Substitution: Amides, esters, and other functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as bioactive molecules. The nitrile group can be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic applications. These compounds may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making them candidates for drug development.
Industry
In industry, this compound is used in the production of dyes, pigments, and organic semiconductors. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile depends on its specific application. In electronic applications, its conjugated system allows for efficient charge transport, making it useful in semiconducting materials. In biological systems, the compound’s activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the nitrile group.
2-Cyanoanthracene: Contains a nitrile group but lacks the ketone groups.
Anthracene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile is unique due to the combination of ketone and nitrile functional groups, which impart distinct chemical reactivity and electronic properties. This combination allows for a broader range of chemical modifications and applications compared to similar compounds.
Propriétés
Numéro CAS |
37649-98-2 |
|---|---|
Formule moléculaire |
C15H7NO2 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
9,10-dioxoanthracene-2-carbonitrile |
InChI |
InChI=1S/C15H7NO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H |
Clé InChI |
WOUWMLCELPTUSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)






![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)


![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)


![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)
